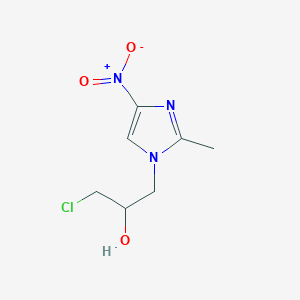

1-(3-Chloro-2-hydroxypropyl)-2-méthyl-4-nitroimidazole

Vue d'ensemble

Description

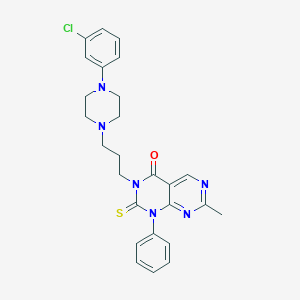

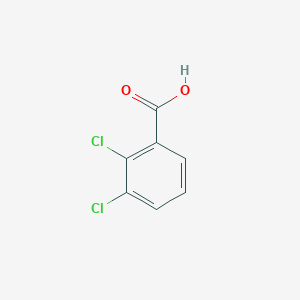

1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole, also known as 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole, is a useful research compound. Its molecular formula is C7H10ClN3O3 and its molecular weight is 219.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des étalons de référence pharmacopée

Isomère de l'ornidazole (Impureté) : est utilisé dans la synthèse des étalons de référence pharmacopée (PhRSs). Ces étalons sont essentiels pour garantir la qualité et la sécurité des médicaments contenant de l'ornidazole en assurant la comparabilité des résultats des tests des médicaments génériques . Les profils d'impuretés de l'ornidazole, y compris ses isomères, sont étudiés pour établir les PhRSs, qui ne sont pas décrits dans les pharmacopées .

Phases stationnaires chromatographiques

La fonctionnalité chloroalkyle réactive du composé en fait un candidat prometteur pour la synthèse de phases stationnaires chromatographiques. Ces phases sont utilisées en chromatographie pour séparer les mélanges chimiques, et la nature réactive du composé permet la fixation de divers groupes fonctionnels qui peuvent interagir avec différents analytes .

Résines échangeuses d'ions

Isomère de l'ornidazole (Impureté) : peut être utilisé pour synthétiser des résines échangeuses d'ions. Ces résines sont largement utilisées dans la purification de l'eau, l'analyse chimique et la catalyse. Les groupes chloroalkyle du composé fournissent des sites réactifs pour la fixation de groupes échangeurs d'ions .

Études de dégradation des médicaments

Ce composé est un produit de dégradation connu de l'ornidazole, un antibiotique. Il est utilisé dans des études pour comprendre la décomposition de l'ornidazole dans diverses conditions, telles que différents niveaux de pH et la présence d'additifs. Ces recherches sont essentielles pour prédire la stabilité et la durée de conservation des médicaments à base d'ornidazole .

Monolithes réactifs pour la science de la séparation

Le composé est proposé comme matière première pour la préparation de phases stationnaires monolithiques en science de la séparation. Ces monolithes peuvent être adaptés à des séparations spécifiques et offrent une flexibilité dans la conception de nouveaux matériaux chromatographiques .

Synthèse de microsphères hydrophiles

En raison de ses groupes hydroxyle et de son fragment chloropropyle réactif, Isomère de l'ornidazole (Impureté) est utilisé dans la synthèse de microsphères hydrophiles. Ces microsphères ont des applications dans les systèmes d'administration de médicaments, où elles peuvent être modifiées pour libérer des médicaments à des vitesses contrôlées .

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various cellular structures and enzymes, affecting their function and leading to the desired therapeutic effects .

Mode of Action

This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic action .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which in turn affects its efficacy .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level, contributing to their therapeutic action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ornidazole Isomer . These factors can include pH, temperature, and the presence of other compounds, among others .

These effects contribute to their therapeutic action and are influenced by various environmental factors .

Propriétés

IUPAC Name |

1-chloro-3-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O3/c1-5-9-7(11(13)14)4-10(5)3-6(12)2-8/h4,6,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFLTWHMNZZBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932264 | |

| Record name | 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14419-11-5 | |

| Record name | 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14419-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014419115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural modifications were made to 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole, and what was the rationale behind these changes?

A1: The research paper [] describes the synthesis of amine and phenoxy derivatives of 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole. These derivatives were created by reacting the parent compound with various amines and phenols.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)